2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of various heterocyclic derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives highlights the versatility of thiophene-containing compounds in medicinal chemistry and material science (Mohareb et al., 2004).
Synthesis of 1‐Substituted 3‐Aryl‐5‐aryl(hetaryl)‐2‐pyrazolines : The synthesis of 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties shows their potential as antitumor agents. This suggests that derivatives of the target compound could possess significant biological activities (Insuasty et al., 2012).
Preparation of Pyrazolo[5,1‐c][1,4]benzoxazines : The formation of fused heterocycles through intramolecular cycloaddition reactions highlights a method for synthesizing complex molecules with potential for drug development and material science applications (Shimizu et al., 1990).
Potential Applications
Antitumor Activity : The synthesis and evaluation of 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties for their antitumor activity underscore the potential of such compounds in cancer therapy. The noted compounds exhibited remarkable activity against several cancer cell lines, indicating the promise of further exploration in this area (Insuasty et al., 2012).
Synthetic Versatility : The detailed exploration of thiophenylhydrazonoacetates in the synthesis of various heterocyclic compounds suggests that modifications of the target compound could lead to new materials with unique properties for applications in electronics, photonics, and as functional materials (Mohareb et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . The specific targets of these compounds are often proteins involved in cell division and growth, such as tubulin .
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that our compound might also interact with its targets in a way that disrupts cell division and promotes cell death.
Biochemical Pathways
The compound likely affects the pathways involved in cell division and apoptosis, given the observed effects of similar compounds . These pathways include the regulation of microtubule assembly, which is crucial for cell division . Disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The result of the compound’s action would likely be the inhibition of cell division and the induction of apoptosis in targeted cells, based on the effects observed in similar compounds . This could potentially lead to a decrease in the growth of cancer cells.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-26-20-5-3-4-16-18-11-17(14-6-7-19-21(10-14)28-13-27-19)24-25(18)23(29-22(16)20)15-8-9-30-12-15/h3-10,12,18,23H,2,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCBITVXQBREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CSC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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